![molecular formula C11H18ClN B2966124 (S)-1-Mesitylethanamine hydrochloride CAS No. 2227804-07-9](/img/structure/B2966124.png)
(S)-1-Mesitylethanamine hydrochloride
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Overview
Description
“(S)-1-Mesitylethanamine hydrochloride” likely refers to the hydrochloride salt form of a mesitylethanamine compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific molecular structure. Generally, hydrochloride salts can react with bases and are soluble in water .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Generally, hydrochloride salts are soluble in water .Scientific Research Applications
Modification of Drug Penetration
A study investigated the penetration of diphenhydramine hydrochloride from a W/O-microemulsion into human skin, focusing on the control of penetration of a hydrophilic drug incorporated in a microemulsion (ME) system. This research could suggest that chemicals like "(S)-1-Mesitylethanamine hydrochloride" might be studied for their potential to modify drug delivery through the skin (Schmalfuss, Neubert, & Wohlrab, 1997).
Asymmetric Synthesis
Another study focused on the design, synthesis, and resolution of 1-mesitylethylamine as a new non-natural chiral auxiliary for use in asymmetric aza-Diels–Alder reactions. This research highlights the importance of chiral compounds in synthetic chemistry and could imply applications for "this compound" in facilitating asymmetric synthesis processes (Kohara, Hashimoto, Shioya, & Saigo, 1999).
Deracemization Processes
Deracemization of mexiletine, a chiral orally effective antiarrhythmic agent, was achieved using omega-transaminases, indicating a biocatalytic approach to obtaining enantiomerically pure substances. This example of biocatalysis might be relevant to the study and application of "this compound" in producing enantiopure compounds (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGENMGPYITQS-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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